molecular formula C16H13NO2 B2581250 (Z)-3-Hydroxy-2-(4-phenylmethoxyphenyl)prop-2-enenitrile CAS No. 2111898-30-5

(Z)-3-Hydroxy-2-(4-phenylmethoxyphenyl)prop-2-enenitrile

Cat. No.: B2581250
CAS No.: 2111898-30-5
M. Wt: 251.285
InChI Key: MBNROCXZDSGNCY-UHFFFAOYSA-N
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Description

(Z)-3-Hydroxy-2-(4-phenylmethoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.285. The purity is usually 95%.
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Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems, which is often relevant for pharmaceuticals or pesticides. Without specific information about the use of “(Z)-3-Hydroxy-2-(4-phenylmethoxyphenyl)prop-2-enenitrile”, it’s difficult to predict its mechanism of action .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards associated with “(Z)-3-Hydroxy-2-(4-phenylmethoxyphenyl)prop-2-enenitrile”. As with any chemical, appropriate safety precautions should be taken when handling it, and its disposal should comply with local regulations .

Future Directions

The future directions for research on “(Z)-3-Hydroxy-2-(4-phenylmethoxyphenyl)prop-2-enenitrile” would likely depend on its properties and potential applications. These could include exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and assessing its potential uses .

Properties

IUPAC Name

(Z)-3-hydroxy-2-(4-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c17-10-15(11-18)14-6-8-16(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,11,18H,12H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNROCXZDSGNCY-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=CO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=C/O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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